molecular formula C19H20O4S B13842896 3'-Desmethylamino-3'-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline

3'-Desmethylamino-3'-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline

Cat. No.: B13842896
M. Wt: 344.4 g/mol
InChI Key: KDMMWEQUIOANOP-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3’-Desmethylamino-3’-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like lithium aluminum hydride . The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups .

Mechanism of Action

The mechanism of action of 3’-Desmethylamino-3’-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline is related to its role as an intermediate in the synthesis of Nortriptyline metabolites. Nortriptyline is a tricyclic antidepressant that works by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the brain .

Properties

Molecular Formula

C19H20O4S

Molecular Weight

344.4 g/mol

IUPAC Name

[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl] methanesulfonate

InChI

InChI=1S/C19H20O4S/c1-24(21,22)23-12-6-11-16-15-8-3-2-7-14(15)13-19(20)18-10-5-4-9-17(16)18/h2-5,7-11,19-20H,6,12-13H2,1H3/b16-11-

InChI Key

KDMMWEQUIOANOP-WJDWOHSUSA-N

Isomeric SMILES

CS(=O)(=O)OCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O

Canonical SMILES

CS(=O)(=O)OCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O

Origin of Product

United States

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